N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide chemical properties
N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide
Introduction
N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide (CAS No. 875553-59-6) is a highly functionalized heterocyclic compound that serves as a versatile intermediate in modern organic synthesis.[1][2] Its structure is characterized by two key features: a 2-methyl-1,3-oxazole ring and an N-methoxy-N-methylamide functional group, commonly known as a Weinreb-Nahm amide.[3][4] This unique combination makes it a valuable building block for researchers, particularly in the fields of medicinal chemistry and drug development.
The oxazole core is a prevalent motif in numerous natural products and pharmacologically active molecules, valued for its electronic properties and ability to participate in hydrogen bonding and π-stacking interactions.[5][6][7] The Weinreb amide moiety provides a robust and chemoselective handle for the synthesis of ketones and aldehydes. Unlike more reactive carboxylic acid derivatives, it reacts cleanly with a single equivalent of strong organometallic nucleophiles without the common side reaction of over-addition to form tertiary alcohols.[4][8]
This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide, providing field-proven insights and detailed protocols for its use in a research setting.
Part I: Molecular Structure and Physicochemical Properties
The utility of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide stems directly from its molecular architecture. The 1,3-oxazole is an electron-deficient aromatic heterocycle, which influences the reactivity of the adjacent carboxamide. The Weinreb amide's defining feature is its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack, a property conferred by the N-methoxy group.[4][8] This stability is the cornerstone of its controlled reactivity.
Table 1: Compound Identification and Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | N-methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide | [3] |
| CAS Number | 875553-59-6 | [1][2][9] |
| Molecular Formula | C₇H₁₀N₂O₃ | [2][3] |
| Molecular Weight | 170.17 g/mol | [2] |
| Synonyms | 4-oxazolecarboxamide, N-methoxy-N,2-dimethyl- | [3] |
| Storage | Store in a cool, dry place away from incompatible materials. | General Lab Practice |
Part II: Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| ¹H NMR | Oxazole-H (C5-H) | δ 7.5 - 8.5 ppm | Proton on an electron-deficient aromatic heterocycle. |
| N-OCH₃ | δ 3.6 - 3.9 ppm | Methoxy protons adjacent to nitrogen and oxygen. | |
| N-CH₃ | δ 3.2 - 3.5 ppm | Methyl protons adjacent to the amide nitrogen. | |
| Oxazole-CH₃ (C2-CH₃) | δ 2.4 - 2.7 ppm | Methyl group attached to the oxazole ring. | |
| ¹³C NMR | Carbonyl (C =O) | δ 160 - 170 ppm | Typical range for an amide carbonyl carbon. |
| Oxazole Ring Carbons | δ 120 - 165 ppm | Aromatic carbons within the heterocyclic system. | |
| N-OC H₃ | δ 55 - 65 ppm | Methoxy carbon. | |
| N-C H₃ | δ 30 - 40 ppm | N-methyl carbon. | |
| Oxazole-C H₃ | δ 10 - 20 ppm | C2-methyl carbon. | |
| IR Spectroscopy | Amide C=O Stretch | 1630 - 1680 cm⁻¹ | Strong absorption characteristic of the Weinreb amide carbonyl. |
| C=N / C=C Stretches | 1500 - 1600 cm⁻¹ | Aromatic ring vibrations from the oxazole core. |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 170.07 | Calculated for C₇H₁₀N₂O₃. |
Part III: Synthesis and Purification
The most direct and reliable synthesis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide involves the coupling of the corresponding carboxylic acid with N,O-dimethylhydroxylamine. This is a standard transformation for preparing Weinreb amides.[8][12]
Workflow for the Synthesis of a Weinreb Amide
Caption: General workflow for synthesizing the target Weinreb amide.
Experimental Protocol: Synthesis from Carboxylic Acid
This protocol employs a standard peptide coupling agent, which offers mild conditions and high yields.
-
Reagent Preparation : To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methyl-oxazole-4-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and a suitable coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).[13]
-
Solvent Addition : Dissolve the solids in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Base Addition : Cool the mixture to 0 °C in an ice bath. Slowly add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq) or triethylamine (TEA), to neutralize the hydrochloride salt and facilitate the coupling. The choice of a hindered base like DIPEA prevents unwanted side reactions.[13]
-
Reaction : Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1 M HCl or saturated NH₄Cl solution), saturated sodium bicarbonate solution, and brine. The acidic wash removes excess base, while the basic wash removes unreacted carboxylic acid and HOBt.
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide.
Part IV: Chemical Reactivity and Synthetic Applications
The primary synthetic value of this compound is its function as a stable precursor to 4-acyl-2-methyl-oxazoles.
Mechanism of Weinreb Ketone Synthesis
The reaction of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide with an organometallic reagent (R-M, such as a Grignard or organolithium reagent) proceeds via a nucleophilic acyl substitution. The key step is the formation of a five-membered chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to release a ketone until acidic workup.[4][8] This chelation prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent, thus avoiding the formation of a tertiary alcohol—a common issue with other acylating agents like esters or acid chlorides.[4]
Caption: Reaction mechanism for Weinreb ketone synthesis.
Experimental Protocol: Synthesis of a 4-Acyl-2-methyl-oxazole
This protocol details the reaction with a Grignard reagent to form a ketone.
-
Setup : Add N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide (1.0 eq) to a flame-dried, three-neck flask equipped with a stir bar, thermometer, and septum, under an inert atmosphere. Dissolve it in anhydrous Tetrahydrofuran (THF).
-
Cooling : Cool the solution to 0 °C or -78 °C using an appropriate cooling bath. Maintaining low temperature is critical for the stability of the tetrahedral intermediate.
-
Nucleophile Addition : Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1-1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction : Stir the mixture at the low temperature for 1-3 hours. Monitor the consumption of the starting material by TLC.
-
Quenching : Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates and breaks down the chelated intermediate to form the ketone and hydrolyzes any remaining Grignard reagent.
-
Workup and Isolation : Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification : After removing the solvent in vacuo, purify the crude product via flash column chromatography to isolate the desired 4-acyl-2-methyl-oxazole.
Part V: Applications in Research and Development
The N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide scaffold is of significant interest to medicinal chemists. The oxazole ring is a key component in various biologically active compounds, and the ability to easily introduce diverse acyl groups via the Weinreb amide functionality allows for rapid library synthesis and structure-activity relationship (SAR) studies.[14]
-
Fungicide Development : Carboxamides are a major class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). The N-methoxy pyrazole-4-carboxamides, structurally related to the topic compound, have shown potent SDHI activity.[15] The oxazole-4-carboxamide core represents a promising scaffold for developing novel fungicides.[10]
-
Antimalarial Agents : Recent research has identified novel oxazole carboxamide scaffolds with selective antimalarial activity against Plasmodium falciparum.[14]
-
General Synthetic Chemistry : Beyond specific biological targets, the molecule is a robust building block for introducing the 2-methyl-oxazole-4-carbonyl unit into more complex molecular frameworks, serving as a reliable alternative to more sensitive organometallic oxazole species.[5][16]
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